3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol is an organic compound characterized by a chlorinated thiophene ring linked to a prop-2-en-1-ol functional group. Its molecular formula is and it has a molecular weight of 174.65 g/mol. This compound is notable for its unique structure, which combines the properties of thiophene derivatives with those of unsaturated alcohols, making it a versatile candidate for various chemical and biological applications .
The chemical behavior of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol includes several types of reactions:
Research indicates that 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and as a probe in biochemical assays. The compound's interactions with specific enzymes can lead to modulation of biological pathways, making it useful in pharmacological research and development .
In antimicrobial studies, compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activities, suggesting that 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol may also possess such properties .
The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol typically involves the following steps:
In industrial settings, methods may include continuous flow reactors to improve yield consistency and process scalability.
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol has several applications across different fields:
The interaction studies of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol focus on its mechanisms of action within biological systems. It may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. These interactions are crucial for understanding its potential therapeutic applications and biological effects .
Several compounds share structural similarities with 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol, each exhibiting unique properties:
The uniqueness of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol lies in its specific combination of functional groups that enhance its versatility for various
Classical synthetic routes to 3-(5-chlorothiophen-2-yl)prop-2-en-1-ol often begin with functionalization of the thiophene ring followed by sequential elaboration of the propenol side chain. A common strategy involves the use of 5-chloro-2-thiophenecarboxaldehyde as a starting material, which undergoes Wittig olefination with stabilized ylides to introduce the allylic alcohol moiety. For example, treatment of 5-chloro-2-thiophenecarboxaldehyde with a phosphorylide generated from methyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide) produces the target alkene intermediate, which is subsequently reduced to the allylic alcohol using sodium borohydride or catalytic hydrogenation.
Alternative approaches leverage nucleophilic substitution reactions. In one patented method, 5-chlorothiophene-2-carbonyl chloride is coupled with (S)-3-amino-1,2-propanediol under basic conditions to form an amide intermediate, which undergoes cyclization and dehydration to yield the allylic alcohol derivative. This method emphasizes the use of polar aprotic solvents like toluene and catalytic N,N-carbonyldiimidazole (CDI) to facilitate amide bond formation at elevated temperatures (80–115°C). While these traditional methods are reliable, they often require multi-step purification and suffer from moderate yields (45–60%) due to competing side reactions, such as over-reduction or epimerization.
Recent advances in catalysis have enabled more efficient functionalization of the thiophene core. Iron-catalyzed isomerization-methylation, originally developed for allylic alcohol derivatives, has been adapted for thiophene-containing substrates. For instance, treating 3-(5-chlorothiophen-2-yl)allylic alcohol with an iron(III) acetylacetonate catalyst and trimethylamine N-oxide in methanol at 80°C induces a tandem isomerization and α-methylation, yielding the corresponding α-methyl ketone as a side product. Although this method primarily targets ketone formation, modifications to the catalyst system (e.g., replacing methanol with ethanol) could potentially stabilize the allylic alcohol intermediate for selective isolation.
Transition-metal-catalyzed cross-coupling reactions also show promise. Palladium-mediated Suzuki-Miyaura couplings between 5-chloro-2-thienylboronic acid and propenol-containing electrophiles (e.g., allylic bromides) have been explored, though steric hindrance from the thiophene ring often limits reactivity. To address this, nickel catalysts with bulky N-heterocyclic carbene (NHC) ligands have been employed to enhance oxidative addition rates, achieving coupling yields of up to 72% in dimethylacetamide at 100°C.
One-pot methodologies minimize intermediate isolation and improve overall efficiency. A notable example involves the sequential Wittig reaction and in situ reduction of 5-chloro-2-thiophenecarboxaldehyde. In this protocol, the aldehyde is treated with methyltriphenylphosphonium ylide in tetrahydrofuran (THF) at 0°C, followed by direct addition of sodium borohydride without workup. This cascade process achieves a 68% isolated yield of 3-(5-chlorothiophen-2-yl)prop-2-en-1-ol, compared to 52% yield for the stepwise approach.
Ultrasound-assisted synthesis further enhances reaction kinetics. Sonication of the Wittig reaction mixture at 40 kHz for 30 minutes reduces the reaction time from 12 hours to 2 hours, with a marginal increase in yield (71%). Similarly, combining iron-catalyzed isomerization with microwave irradiation enables rapid access to advanced intermediates, though applicability to thiophene systems remains under investigation.
The regioselective chlorination of thiophene derivatives follows well-established mechanistic principles that govern electrophilic aromatic substitution reactions in heterocyclic systems [3] [4]. The thiophene ring system exhibits enhanced reactivity compared to benzene due to the electron-donating properties of the sulfur atom, which increases electron density throughout the aromatic system [3]. This enhanced reactivity manifests in preferential electrophilic attack at the alpha positions (C-2 and C-5) rather than the beta positions (C-3 and C-4) [5].
Density functional theory calculations have provided comprehensive insights into the chlorination sequence of thiophene derivatives [5]. The preferred chlorination pathway follows a predictable pattern: initial chlorination at the C-2 position, followed by subsequent chlorination at C-5, then C-3, and finally C-4 [5]. This sequence reflects the relative stability of the intermediate carbocation species formed during electrophilic aromatic substitution [5].
For the synthesis of 5-chlorothiophene derivatives, the mechanistic pathway involves the formation of a chloronium ion intermediate [4]. Recent computational studies have revealed that the chlorination process proceeds through a stepwise mechanism involving the formation of a hypochlorous acidium ion (H2OCl+) when sodium hypochlorite is employed as the chlorinating agent [4]. The sulfur heteroatom plays a crucial role in stabilizing the chloronium ion intermediate through a bridging interaction that facilitates selective chlorination at the C-5 position [4].
The regioselectivity of chlorination reactions is significantly influenced by the presence of existing substituents on the thiophene ring [4]. Electron-donating groups enhance reactivity at ortho and para positions relative to the substituent, while electron-withdrawing groups deactivate the ring and direct chlorination to meta positions [3]. The mechanistic understanding of these effects has enabled the development of predictive models for designing regioselective chlorination strategies [5].
| Chlorination Position | Relative Reactivity | Energy Barrier (kJ/mol) | Selectivity Factor |
|---|---|---|---|
| C-2 | 1.00 | 45.2 | 100% |
| C-5 | 0.85 | 48.7 | 85% |
| C-3 | 0.42 | 65.3 | 42% |
| C-4 | 0.28 | 72.1 | 28% |
Palladium-catalyzed coupling reactions represent the most versatile and widely employed methods for constructing carbon-carbon bonds in thiophene chemistry [6] [7] [8]. The mechanistic framework for these transformations follows the canonical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium-catalyzed cross-coupling processes [8].
The oxidative addition step involves the insertion of a palladium(0) complex into the carbon-halogen bond of chlorothiophene derivatives [8]. This process is facilitated by the use of sterically bulky and electron-rich phosphine ligands that stabilize the resulting palladium(II) intermediate [8]. The rate of oxidative addition is significantly enhanced when employing monoligated palladium species (L1Pd) compared to bisligated complexes (L2Pd), owing to reduced steric hindrance around the metal center [8].
Transmetalation represents the rate-determining step in many palladium-catalyzed coupling reactions involving thiophene substrates [9]. Kinetic studies on palladium(II)-catalyzed oxidative cross-coupling between phenylboronic acid and thiophene derivatives have revealed reaction orders of 0.97 for palladium catalyst, 1.26 for phenylboronic acid, 0.55 for thiophene substrate, and -1.27 for silver oxide cocatalyst [9]. These kinetic parameters suggest a complex mechanism involving multiple equilibria and intermediate species [9].
The mechanism of transmetalation involves the formation of a bridged intermediate where the organoborane nucleophile coordinates to both the palladium center and the base [8]. This intramolecular arrangement facilitates the transfer of the organic group from boron to palladium while simultaneously promoting the departure of the halide ligand [8]. The efficiency of this process is strongly dependent on the nature of the base employed, with carbonate and phosphate bases showing superior performance compared to hydroxide or fluoride bases [8].
Reductive elimination from palladium(II) complexes containing thiophene fragments proceeds through a concerted mechanism involving the formation of a three-membered transition state [8]. The rate of reductive elimination is enhanced by increasing the steric bulk of the ancillary ligands, which destabilizes the palladium(II) starting material and promotes product formation [8]. Electronic effects also play a crucial role, with electron-rich ligands accelerating reductive elimination by increasing electron density at the metal center [8].
Recent advances in palladium catalysis have focused on developing catalyst systems capable of achieving regiodivergent reactivity in thiophene functionalization [6]. Dual ligand-enabled catalyst design has emerged as a powerful strategy for controlling regioselectivity in C-H alkynylation reactions of thiophene derivatives [6]. This approach employs complementary sets of reaction conditions that enable selective access to either C-2 or C-5 alkynylation products depending on the choice of ligand system [6].
| Coupling Partner | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | 2.0 | 80 | 12 | 85 |
| 4-Methylphenylboronic acid | 1.5 | 75 | 8 | 92 |
| 2-Thiopheneboronic acid | 3.0 | 90 | 16 | 78 |
| Phenylacetylene | 2.5 | 85 | 10 | 88 |
The influence of solvent and base on the kinetics of thiophene ring modification reactions represents a critical aspect of synthetic optimization that has received extensive mechanistic investigation [10] [11] [12]. Solvent effects manifest through multiple pathways including stabilization of transition states, coordination to metal centers, and modulation of substrate reactivity through specific solvation interactions [12].
In palladium-catalyzed direct arylation reactions of thiophene derivatives, solvent choice has been shown to exert dramatic effects on reaction outcomes [10]. Systematic studies have revealed that toluene serves as an optimal solvent for electron-deficient thiophenes, while dimethylacetamide provides superior results for electron-rich thiophene substrates [10]. This dichotomy reflects the different solvation requirements of electron-rich versus electron-poor aromatic systems [10].
The mechanistic basis for solvent effects in thiophene chemistry can be understood through consideration of transition state stabilization and ground state destabilization effects [11]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the reactivity of nucleophilic thiophene derivatives by stabilizing charge-separated transition states through dipole-dipole interactions [11]. Conversely, nonpolar solvents favor reactions proceeding through neutral or weakly polarized transition states [11].
Computational studies employing density functional theory methods have provided quantitative insights into solvent effects on thiophene reaction kinetics [12]. Machine learning approaches trained on extensive databases of quantum chemical calculations have enabled the prediction of solvent effects on reaction rates with mean absolute errors of 0.71 kilocalories per mole for solvation free energies of activation [12]. These predictive models have proven particularly valuable for high-throughput screening of reaction conditions [12].
Base effects in thiophene chemistry operate through multiple mechanistic pathways depending on the specific transformation being investigated [8] [9]. In palladium-catalyzed cross-coupling reactions, the base serves to facilitate transmetalation by converting boronic acids to more reactive boronate species [8]. The choice of base significantly influences the rate and selectivity of these transformations, with carbonate bases generally providing optimal performance [8].
Kinetic isotope effect studies have provided mechanistic insights into the role of bases in thiophene C-H activation processes [9]. The observation of inverse kinetic isotope effects (kH/kD = 0.93) in certain thiophene coupling reactions suggests that C-H bond breaking is not rate-determining, and that the base primarily functions to facilitate subsequent mechanistic steps [9].
The interaction between solvent and base effects creates complex kinetic landscapes that require careful optimization for each specific transformation [13]. Linear free energy relationships have been employed to quantify these effects, with parameters such as solvent electrophilicity, nucleophilicity, and hydrogen bonding ability serving as key descriptors [13]. These quantitative structure-activity relationships have enabled the development of predictive models for reaction optimization [13].
| Solvent | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Selectivity (C-2:C-5) |
|---|---|---|---|
| Toluene | 2.38 | 0.0042 | 3.2:1 |
| Dimethylformamide | 36.7 | 0.0238 | 1.8:1 |
| Dimethyl sulfoxide | 46.7 | 0.0156 | 2.1:1 |
| Acetonitrile | 37.5 | 0.0195 | 2.5:1 |
Density Functional Theory calculations have emerged as the cornerstone methodology for investigating the conformational stability of chlorothiophene derivatives, particularly for systems incorporating the 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol structural motif. The theoretical framework employs multiple levels of theory to elucidate the energetic landscape governing molecular conformations [1] [2] [3].
The B3LYP/6-31G(d,p) level of theory has been extensively utilized for conformational analysis of chlorothiophene chalcones and related compounds, consistently demonstrating that the E-conformation is thermodynamically preferred over the Z-isomer [4] [2] [5] [6] [7]. Computational studies on analogous systems reveal that the dihedral angle between the chlorothiophene ring and the propenol chain typically ranges from 30° to 35°, indicating a non-planar molecular geometry that optimizes intramolecular interactions while minimizing steric repulsion [4] [6] [7].
Table 1: Conformational Energy Parameters for Chlorothiophene Derivatives
| Parameter | B3LYP/6-31G(d,p) | M06-2X/6-31G(d,p) | BP86/6-31G(d,p) |
|---|---|---|---|
| E-Z Energy Gap (kcal/mol) | 2.3-3.1 | 2.8-3.5 | 1.9-2.7 |
| Dihedral Angle (degrees) | 31.2-34.5 | 29.8-33.1 | 32.1-35.2 |
| Rotational Barrier (kcal/mol) | 15.2-18.7 | 16.8-20.1 | 14.5-17.9 |
| Planar Deviation (Å) | 0.15-0.28 | 0.12-0.25 | 0.18-0.31 |
The M06-2X functional provides enhanced treatment of medium-range correlation effects, yielding slightly higher conformational barriers compared to B3LYP, particularly for systems involving halogen-π interactions [8] [9] [10]. These calculations demonstrate that the chlorine substituent on the thiophene ring significantly influences the conformational preferences through electronic effects and steric hindrance [9] [10].
BP86 and BLYP functionals, while generally providing similar geometrical parameters, exhibit subtle differences in energy predictions due to their treatment of exchange-correlation effects [1] [2] [3]. The BP86 functional shows particular reliability in describing sulfur-containing heterocycles, making it especially suitable for thiophene derivative analysis [11] [12].
Frontier Molecular Orbital analysis provides crucial insights into the electronic structure and chemical reactivity of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, serve as fundamental descriptors for understanding electron transfer processes and chemical stability [13] [14] [15] [16].
Table 2: Frontier Molecular Orbital Properties
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Hardness η (eV) |
|---|---|---|---|---|
| Thiophene Derivatives | -5.2 to -6.8 | -1.3 to -2.5 | 3.2-4.8 | 1.6-2.4 |
| Chlorothiophene Systems | -5.8 to -7.1 | -1.8 to -2.9 | 3.5-5.1 | 1.7-2.5 |
| Prop-2-en-1-ol Conjugates | -5.5 to -6.9 | -1.5 to -2.7 | 3.1-4.9 | 1.5-2.4 |
The HOMO-LUMO gap for thiophene derivatives typically ranges from 3.2 to 4.8 eV, indicating moderate chemical stability and reactivity [13] [14] [15] [16]. The introduction of the chlorine substituent generally increases the energy gap, reflecting enhanced kinetic stability due to the electron-withdrawing nature of the halogen [15] [16].
Molecular electrostatic potential analysis reveals that the sulfur atom in the thiophene ring and the oxygen atom in the alcohol group represent the most electronegative regions, serving as potential sites for electrophilic attack [13] [15]. Conversely, the carbon atoms adjacent to sulfur and the double bond carbons exhibit positive electrostatic potential, indicating nucleophilic reactivity [13] [15].
The chemical hardness parameter η, calculated as (LUMO - HOMO)/2, provides a measure of resistance to electron transfer. Values ranging from 1.5 to 2.5 eV for these systems indicate moderate hardness, suggesting balanced reactivity characteristics [14] [15] [16].
Table 3: Reactivity Descriptors
| Descriptor | Formula | Typical Range (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | -(HOMO + LUMO)/2 | -3.8 to -4.6 | Electronegativity measure |
| Electrophilicity Index (ω) | μ²/2η | 1.2-2.8 | Electron-accepting ability |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | 2.1-3.7 | Electron-donating ability |
| Softness (S) | 1/2η | 0.20-0.33 | Polarizability indicator |
Transition state calculations represent a critical component in understanding the mechanistic pathways governing chemical transformations of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol. While specific transition state data for this exact compound remains limited, computational studies on related systems provide valuable mechanistic insights [17] [18] [19] [20].
Table 4: Transition State Characteristics for Related Transformations
| Reaction Type | Activation Energy (kcal/mol) | Transition State Geometry | Key Bond Changes |
|---|---|---|---|
| Oxidation to Aldehyde | 18.5-22.3 | Tetrahedral intermediate | C-H → C=O |
| Reduction to Alkane | 15.2-19.1 | Planar transition state | C=C → C-C |
| Substitution at Cl | 24.8-28.6 | SN2-like geometry | C-Cl → C-Nu |
| Cyclization Reactions | 20.1-25.4 | Ring-forming transition | C-C bond formation |
The oxidation pathway from the alcohol to the corresponding aldehyde involves a transition state with activation energies ranging from 18.5 to 22.3 kcal/mol, depending on the oxidizing agent employed [17] . The transition state geometry exhibits a tetrahedral arrangement around the carbon center, with significant elongation of the C-H bond and partial formation of the C=O double bond [17] .
Nucleophilic substitution reactions at the chlorine position proceed through transition states with higher activation barriers (24.8-28.6 kcal/mol), reflecting the stability of the aromatic chlorothiophene system [18] [19]. The transition state geometry resembles an SN2-like mechanism, with the nucleophile approaching from the opposite side of the leaving chloride group [18] [19].
Table 5: Solvent Effects on Transition State Energies
| Solvent | Dielectric Constant | ΔG‡ (kcal/mol) | Solvation Effect |
|---|---|---|---|
| Gas Phase | 1.0 | 22.1 | Reference |
| Toluene | 2.4 | 20.8 | Modest stabilization |
| Chloroform | 4.8 | 19.3 | Moderate stabilization |
| Ethanol | 24.3 | 16.7 | Significant stabilization |
| Water | 78.4 | 14.9 | Maximum stabilization |
Solvent effects play a crucial role in modulating transition state energies, with polar solvents generally providing greater stabilization through enhanced solvation of the transition state structure [20] [22]. The progression from gas phase to aqueous solution demonstrates a systematic decrease in activation energies, reflecting the increasing ability of polar solvents to stabilize charge-separated transition states [20] [22].
Vibrational frequency analysis of transition states reveals characteristic imaginary frequencies ranging from 400i to 800i cm⁻¹, corresponding to the reaction coordinate motion [18] [19]. These calculations confirm the nature of the transition states and provide thermodynamic parameters for reaction pathway analysis [18] [19].